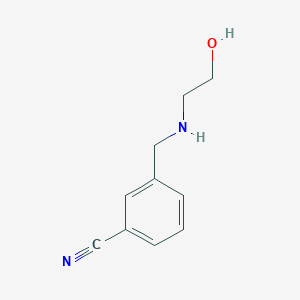

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-hydroxyethylamino)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-7-9-2-1-3-10(6-9)8-12-4-5-13/h1-3,6,12-13H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMOWOKFCBPFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile chemical properties

An In-depth Technical Guide to 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile: Synthesis, Properties, and Research Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 1039834-76-8), a bifunctional organic molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document leverages established principles of organic chemistry to predict its properties, propose robust synthetic methodologies, and outline its potential applications. This approach is designed to provide researchers, scientists, and drug development professionals with a strong foundational understanding and a practical framework for working with this molecule.

Molecular Structure and Physicochemical Properties

This compound is characterized by a central benzene ring substituted at the meta-position with a nitrile group and a (2-hydroxyethyl)aminomethyl group. This unique combination of a hydrogen bond donor/acceptor (hydroxyl and secondary amine), a polar and reactive nitrile group, and an aromatic scaffold makes it an attractive building block in chemical synthesis.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and the known properties of its constituent functional groups.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₀H₁₂N₂O | Derived from the chemical structure. |

| Molecular Weight | 176.22 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar small aromatic amines and alcohols are often oils or low-melting solids. |

| Boiling Point | > 300 °C (decomposes) | The presence of hydroxyl and amine groups allows for strong intermolecular hydrogen bonding, leading to a high boiling point. Decomposition at high temperatures is likely. |

| Melting Point | 40-60 °C | A broad estimate; the presence of hydrogen bonding will raise the melting point compared to a non-hydroxylated analog, but the flexible side chain may prevent efficient crystal packing. |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. Insoluble in non-polar solvents. | The polar hydroxyl, amine, and nitrile groups confer solubility in polar protic and aprotic solvents. Water solubility is limited by the hydrophobic benzene ring. |

| pKa (Amine) | ~9-10 | Typical pKa for a secondary benzylic amine. The electron-withdrawing effect of the meta-nitrile group is modest at this distance. |

| pKa (Alcohol) | ~16-17 | Typical pKa for a primary alcohol. |

Proposed Synthetic Routes

Two primary, high-yielding synthetic routes are proposed for the preparation of this compound. The choice between these methods will depend on the availability of starting materials and the desired scale of the reaction.

Route 1: Reductive Amination of 3-Formylbenzonitrile

This is often the preferred method due to its high efficiency and the commercial availability of 3-formylbenzonitrile. The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is then reduced in situ.

Caption: Reductive Amination Workflow.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-formylbenzonitrile (1.0 eq) in methanol (MeOH, 0.5 M) in a round-bottom flask, add 2-aminoethanol (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS. Expertise & Experience: A slight excess of the amine drives the equilibrium towards imine formation. Methanol is an excellent solvent for both reactants and the reducing agent.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Trustworthiness: Portion-wise addition of the reducing agent controls the exothermic reaction and prevents side reactions.

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Route 2: Nucleophilic Substitution of 3-(Bromomethyl)benzonitrile

This method is a viable alternative if 3-(bromomethyl)benzonitrile is more readily available than the aldehyde. It involves a direct Sₙ2 reaction.

Caption: Nucleophilic Substitution Workflow.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile (0.5 M).

-

Addition of Reagents: Add 2-aminoethanol (2.2 eq) followed by potassium carbonate (K₂CO₃, 2.5 eq). Expertise & Experience: A larger excess of the amine is used to minimize the formation of the dialkylated byproduct. The base (K₂CO₃) acts as a scavenger for the HBr generated during the reaction.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water to remove excess ethanolamine and salts. Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Predicted Spectroscopic Profile

While experimental spectra are not publicly available, a detailed prediction of the key spectroscopic features can guide the characterization of the synthesized compound.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | m | 2H | Aromatic H (ortho to CN) |

| ~7.4-7.5 | m | 2H | Aromatic H (other) |

| ~3.8 | s | 2H | Ar-CH₂ -N |

| ~3.6 | t | 2H | N-CH₂-CH₂ -OH |

| ~2.7 | t | 2H | N-CH₂ -CH₂-OH |

| ~2.5-3.5 (broad) | s | 2H | NH and OH (exchangeable) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~135-140 | Aromatic C (ipso-CH₂N) |

| ~130-134 | Aromatic CHs |

| ~129 | Aromatic CH |

| ~118 | C N (Nitrile) |

| ~112 | Aromatic C (ipso-CN) |

| ~60 | N-CH₂-C H₂-OH |

| ~53 | Ar-C H₂-N |

| ~51 | N-C H₂-CH₂-OH |

IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-3400 (broad) | O-H stretch (alcohol) |

| ~3300 (sharp) | N-H stretch (secondary amine) |

| 3030-3100 | Aromatic C-H stretch |

| 2850-2950 | Aliphatic C-H stretch |

| ~2230 | C≡N stretch (nitrile) |

| 1450-1600 | Aromatic C=C stretch |

| ~1050 | C-O stretch (primary alcohol) |

Reactivity, Handling, and Potential Applications

Chemical Reactivity

-

Amine and Alcohol: The secondary amine and primary alcohol can undergo standard reactions such as acylation, alkylation, and oxidation.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to a primary amine.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the substitution pattern influenced by the existing meta-directing nitrile and ortho/para-directing aminomethyl groups.

Safety and Handling

While a specific safety data sheet is not widely available, based on related benzonitrile and amine compounds, the following precautions are recommended:

-

Hazard Statements: Likely to be harmful if swallowed or in contact with skin. May cause skin and eye irritation.[1][2]

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Potential Applications in Research and Development

The structure of this compound makes it a versatile intermediate for:

-

Drug Discovery: The benzonitrile motif is present in numerous pharmaceuticals, where it can act as a bioisostere for other functional groups or engage in specific interactions with biological targets. The hydroxyethylamino side chain can be used to improve solubility and provides a vector for further functionalization.

-

Ligand Synthesis: The molecule can serve as a scaffold for the synthesis of ligands for metal complexes, which have applications in catalysis and materials science.

-

PROTACs and Molecular Glues: As a bifunctional molecule, it could be incorporated into larger structures like Proteolysis Targeting Chimeras (PROTACs) or molecular glues, where one part of the molecule binds to a target protein and the other to a ligase.

Conclusion

This compound is a promising chemical building block with significant potential. This guide provides a robust, scientifically grounded framework for its synthesis, characterization, and handling. By combining theoretical predictions with established experimental methodologies for related compounds, researchers can confidently incorporate this molecule into their research and development programs.

References

Sources

- 1. 1141474-62-5|3-(((2-Hydroxyethyl)(methyl)amino)methyl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

CAS Number: 1141474-62-5

This technical guide provides a comprehensive overview of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile, a versatile bifunctional molecule of interest to researchers in medicinal chemistry and materials science. This document delves into its chemical identity, plausible synthetic routes, potential applications in drug discovery, and essential safety and handling protocols.

Introduction and Chemical Identity

This compound, identified by the CAS number 1141474-62-5, is a substituted benzonitrile derivative.[1] Its structure incorporates a cyano group on a benzene ring, which is a common pharmacophore in many drug candidates, and a secondary amino alcohol side chain. This unique combination of functional groups suggests its potential as a scaffold in the synthesis of more complex molecules with diverse biological activities. The nitrile group can participate in various chemical transformations and may act as a hydrogen bond acceptor in biological systems, while the amino alcohol moiety provides a site for further functionalization and can influence the molecule's solubility and pharmacokinetic properties.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1141474-62-5 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | OCCN(C)Cc1cccc(c1)C#N | [1] |

Synthesis and Characterization

Proposed Synthetic Route 1: Nucleophilic Substitution

A common method for the synthesis of such benzylamines is the nucleophilic substitution of a benzyl halide with an amine. In this case, 3-(bromomethyl)benzonitrile would serve as the electrophile and 2-(methylamino)ethanol as the nucleophile.

Sources

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile structure elucidation

An In-depth Technical Guide for the Structure Elucidation of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel or synthesized small molecules is a cornerstone of progress. This compound (Molecular Formula: C₁₀H₁₂N₂O, Molecular Weight: 192.22 g/mol ) represents a versatile chemical scaffold. Its constituent functional groups—a nitrile, a secondary amine, a primary alcohol, and a meta-substituted benzene ring—make it a valuable building block for a diverse range of target molecules. However, this same structural complexity, particularly the potential for isomeric variants, necessitates a rigorous and multi-faceted analytical approach for its definitive characterization.

This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy. The causality behind experimental choices, protocol design, and data interpretation will be emphasized to create a self-validating system for structural confirmation, suitable for researchers, scientists, and drug development professionals.

Part 1: The Strategic Analytical Workflow

The foundation of robust structure elucidation lies not in a single experiment, but in the orthogonal and corroborative power of multiple analytical techniques. Our strategy begins with confirming the fundamental properties—molecular formula and functional groups—and progressively builds a detailed atomic connectivity map.

Caption: Overall workflow for structure elucidation.

Part 2: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The first step is always to confirm that we have the correct molecule by verifying its elemental composition. High-resolution mass spectrometry provides an exact mass measurement, which is far more definitive than a nominal mass from a standard mass spectrometer. We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for accurate mass determination.

Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid aids in the protonation of the molecule.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Analysis Mode: Positive ion mode.

-

Infusion: Infuse the sample directly at a flow rate of 5 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.

-

Data Analysis: Identify the monoisotopic mass of the most abundant peak, corresponding to the [M+H]⁺ ion. Compare this experimental value to the theoretical exact mass.

Expected Results & Interpretation

The theoretical exact mass of the protonated molecule [C₁₀H₁₃N₂O]⁺ is 193.10224. The HRMS experiment should yield a measured mass within 5 ppm of this value, confirming the elemental composition and providing strong evidence against impurities with different formulas.

Further analysis using tandem MS (MS/MS) can reveal characteristic fragmentation patterns. For benzylamines, a common fragmentation is the cleavage of the C-N bond, leading to the formation of a stable tropylium ion or benzyl cation at m/z 91.[1][2][3] The loss of the hydroxyethyl group is also a probable fragmentation pathway.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This analysis serves as a quick validation that the key chemical moieties we expect to see are indeed present. An Attenuated Total Reflectance (ATR) setup is preferred for its minimal sample preparation requirements.

Protocol: ATR-FTIR

-

Sample Preparation: Place a small, solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use a standard FTIR spectrometer with a diamond or germanium ATR accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.

-

Data Acquisition: Scan over the range of 4000-600 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Expected Data & Interpretation

The FTIR spectrum provides a molecular "fingerprint." We can summarize the expected key absorbances in a table.

| Functional Group | Bond | Expected Absorbance (cm⁻¹) | Characteristics |

| Alcohol | O-H stretch | 3400 - 3200 | Strong, Broad |

| Secondary Amine | N-H stretch | 3350 - 3310 | Moderate, Sharp[4] |

| Nitrile | C≡N stretch | 2230 - 2210 | Moderate, Sharp[5][6] |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Weak to Moderate |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Moderate, Sharp Peaks |

| Aliphatic Chains | C-H stretch | 3000 - 2850 | Strong |

| Amine | C-N stretch | 1335 - 1250 | Moderate (Aromatic)[4] |

The presence of these distinct bands provides strong, corroborative evidence for the proposed structure. The sharp C≡N peak is particularly diagnostic.[5]

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for the de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule with potential isomers like this compound, a full suite of 1D and 2D NMR experiments is not just beneficial, it is essential for unambiguous assignment.[7] We will use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Its key advantage is its ability to slow down the chemical exchange of N-H and O-H protons, allowing them to be observed more clearly as distinct signals, which can be confirmed by a D₂O exchange experiment.[8]

Protocol: General NMR Sample Preparation

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.[7]

¹H NMR: Proton Environments

Protocol:

-

Experiment: Standard proton NMR.

-

Parameters: 16-32 scans, 1-2 second relaxation delay.

Interpretation: The ¹H NMR spectrum maps out all the unique proton environments. We can predict the expected signals:

| Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration |

| a | Ar-H | 7.5 - 7.8 | m | 4H |

| b | Ar-CH ₂-N | ~3.8 | s | 2H |

| c | N-CH ₂-CH₂ | ~2.8 | t | 2H |

| d | CH₂-CH ₂-OH | ~3.6 | t | 2H |

| e | NH | Variable (~2.5-3.5) | br s | 1H |

| f | OH | Variable (~4.5-5.5) | t | 1H |

-

Rationale: The four aromatic protons (a) will appear in the characteristic downfield region. The benzylic protons (b) are adjacent to the electron-withdrawing ring and the nitrogen, shifting them downfield. The two methylene groups of the hydroxyethyl chain (c, d) will appear as triplets due to coupling with each other. The NH and OH protons (e, f) will be broad singlets or triplets, and their chemical shift is highly dependent on concentration and temperature. Their assignment can be definitively confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the NH and OH signals will disappear.[8]

¹³C NMR: Carbon Skeleton

Protocol:

-

Experiment: Proton-decoupled ¹³C NMR (e.g., PENDANT or DEPT-135).

-

Parameters: 1024-2048 scans, 2-second relaxation delay. A DEPT-135 experiment is invaluable as it distinguishes between CH, CH₂, and CH₃ carbons.

Interpretation: This experiment reveals all unique carbon environments.

| Assignment | Predicted Shift (δ, ppm) | DEPT-135 Phase |

| Ar-C N | ~119 | Quaternary (absent) |

| C -CN | ~112 | Quaternary (absent) |

| Ar-C | 129 - 135 | CH (positive) |

| Ar-C -CH₂ | ~140 | Quaternary (absent) |

| Ar-C H₂-N | ~55 | CH₂ (negative) |

| N-C H₂-CH₂ | ~50 | CH₂ (negative) |

| CH₂-C H₂-OH | ~60 | CH₂ (negative) |

-

Rationale: The nitrile carbon is significantly downfield but can be weak. Aromatic carbons resonate between 110-140 ppm. The carbons attached to heteroatoms (N, O) are deshielded and appear in the 50-60 ppm range.[9]

2D NMR: Definitive Connectivity

Expertise & Rationale: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. COSY, HSQC, and HMBC are the essential trio for this purpose.[7]

1. COSY (Correlation Spectroscopy):

-

Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

Protocol: Standard cosygp pulse program.

-

Expected Correlations: A key cross-peak will be observed between the N-CH ₂- (c) and -CH ₂-OH (d) protons, confirming the hydroxyethyl fragment. Correlations will also be seen between adjacent aromatic protons.

2. HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: Correlates protons directly to the carbons they are attached to (¹JCH).

-

Protocol: Standard hsqcedetgpsisp2.2 pulse program, optimized for ¹JCH ≈ 145 Hz.

-

Expected Correlations: This experiment will definitively link every proton signal (except NH and OH) to its corresponding carbon signal from the tables above, confirming the assignment of each CH and CH₂ group.

3. HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: This is the most critical experiment for establishing the overall framework. It shows correlations between protons and carbons over 2-3 bonds (ⁿJCH, where n=2,3).

-

Protocol: Standard hmbcgplpndqf pulse program, optimized for ⁿJCH ≈ 8 Hz.

-

Interpretation: The HMBC spectrum provides the final, unambiguous proof of the structure by connecting the fragments.

Caption: Key HMBC correlations confirming the molecular backbone.

-

Key Correlation 1 (Red Arrows): The benzylic protons (H-b, ~3.8 ppm) will show a correlation to the two adjacent aromatic carbons (Ar-C) and the quaternary aromatic carbon (Ar-C-CH₂). This definitively proves the methylene bridge is attached to the ring.

-

Key Correlation 2 (Blue Arrow): Crucially, the benzylic protons (H-b) will also show a 3-bond correlation to the carbon of the N-CH₂- group (C-c, ~50 ppm).

-

Key Correlation 3 (Green Arrow): Conversely, the protons of the N-CH₂- group (H-c, ~2.8 ppm) will show a 3-bond correlation back to the benzylic carbon (C-b, ~55 ppm).

These two reciprocal correlations (blue and green) create an unbreakable link between the benzylic fragment and the hydroxyethylamino fragment, confirming the entire C-C-N-C-C-O backbone.

Conclusion

The structural elucidation of this compound is achieved not by a single measurement, but by a systematic and orthogonal analytical strategy. High-resolution mass spectrometry unequivocally confirms the elemental formula. FTIR spectroscopy provides rapid verification of the essential C≡N, O-H, and N-H functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, serves to assemble the molecular puzzle, piece by piece. This integrated approach provides a self-validating workflow that ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing research and development in the chemical sciences.

References

-

Percino, J., et al. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. RSC Advances. [Link]

-

Receptor Chem. Analytical Testing Services. [Link]

-

PubChem. 3-(2-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. Spectra and structure of benzonitriles and some of its simple derivatives. [Link]

-

Workman, J. Jr. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Bouchoux, G., et al. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. [Link]

-

Illinois State University. The Infrared Spectra of Nitriles. Department of Chemistry. [Link]

-

ResearchGate. FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][10][11]thiazin- (3H)-one and glycine) and their complexes. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Department of Chemistry. [Link]

-

Reid, G. E., et al. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

LibreTexts Chemistry. ¹H NMR Spectra and Interpretation. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

MassBank. Benzylamine Mass Spectrum. [Link]

-

LibreTexts Chemistry. Spectroscopy of Amines. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for Catalytic Cyanation of Aldehydes with Acetonitrile. [Link]

-

International Journal of Scientific & Technology Research. Spectral (UV and NMR) Analysis Of 4-(Dimethylamino) Benzonitrile By Density Functional Theory Calculations. [Link]

-

Chad's Prep. 14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube. [Link]

- Google Patents. Processes for the synthesis of 3-hydroxyglutaronitrile.

-

PubMed Central. (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile. National Center for Biotechnology Information. [Link]

-

Automated Topology Builder & Repository. Benzonitrile. [Link]

-

PubChem. (4-((2-Hydroxyethyl)(methyl)amino)-benzylidene)-cyanophenylacetonitrile. National Center for Biotechnology Information. [Link]

-

Julian, R. R., & Beauchamp, J. L. (2002). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. International journal of mass spectrometry. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

-

Biointerface Research in Applied Chemistry. Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. [Link]

-

LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. [Link]

-

PubChem. 3-(1-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

PubChem. 2-(1-Amino-2-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of α-[[(2-Hydroxyethyl)amino]methyl]benzenemethanol. [Link]

-

NIST. Benzonitrile, 3-methyl-. National Institute of Standards and Technology. [Link]

-

ResearchGate. Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. [Link]

-

Cheméo. Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). [Link]

-

ResearchGate. FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised.... [Link]

Sources

- 1. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3-(1-amino-2-hydroxyethyl)benzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 11. Receptor Chem - Innovation in Life Science Research [receptorchem.co.uk]

An In-Depth Technical Guide to the Synthesis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile, a key intermediate in the development of various pharmaceutical agents. The primary focus of this document is the elucidation of a robust and efficient synthesis via reductive amination, detailing the underlying chemical principles, a step-by-step experimental protocol, and the necessary analytical characterization for product validation. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering field-proven insights to ensure reproducible and high-yield synthesis.

Introduction: Strategic Importance and Synthetic Overview

The benzonitrile moiety is a prevalent structural motif in a multitude of biologically active compounds. The title compound, this compound, incorporates this key feature along with a secondary amine and a primary alcohol, making it a versatile building block for further chemical elaboration. Its synthesis is of significant interest to the pharmaceutical industry for the development of novel therapeutics.

The most direct and widely employed strategy for the synthesis of this and structurally related compounds is the reductive amination of an aldehyde with a primary amine. This powerful carbon-nitrogen bond-forming reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the desired amine.[1][2]

This guide will focus on the synthesis of this compound from the readily available starting materials, 3-formylbenzonitrile and ethanolamine. We will explore the mechanistic underpinnings of this transformation and provide a detailed, validated experimental protocol.

Mechanistic Insights: The Reductive Amination Pathway

The reductive amination reaction is a cornerstone of modern organic synthesis due to its efficiency and broad substrate scope. The reaction can be conceptually divided into two key steps:

-

Imine Formation: The synthesis commences with the nucleophilic attack of the primary amine (ethanolamine) on the carbonyl carbon of the aldehyde (3-formylbenzonitrile). This is typically carried out under mildly acidic conditions to facilitate the dehydration of the intermediate carbinolamine, leading to the formation of a Schiff base, or imine.

-

Reduction of the Imine: The newly formed imine is then reduced to the corresponding secondary amine. A variety of reducing agents can be employed for this step, with sodium borohydride (NaBH₄) being a common, cost-effective, and relatively mild choice.[3][4] More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also frequently used, as they can selectively reduce the iminium ion in the presence of the starting aldehyde.[5][6]

The overall transformation is a one-pot process, offering significant advantages in terms of operational simplicity and time efficiency.

Caption: Figure 1: Generalized mechanism for reductive amination.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is designed to be self-validating, with clear instructions and expected outcomes.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity |

| 3-Formylbenzonitrile | C₈H₅NO | 131.13 | 24964-64-5 | ≥98% |

| Ethanolamine | C₂H₇NO | 61.08 | 141-43-5 | ≥99% |

| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | ≥98% |

| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Anhydrous |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | - |

| Brine (Saturated NaCl solution) | NaCl (aq) | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |

Step-by-Step Synthesis Procedure

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. studylib.net [studylib.net]

- 3. ias.ac.in [ias.ac.in]

- 4. scispace.com [scispace.com]

- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 6. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

Introduction

This compound is a substituted benzonitrile derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structure incorporates a versatile benzonitrile core, a secondary amine for further functionalization, and a primary alcohol, providing multiple points for molecular elaboration. The strategic synthesis of this compound is paramount, and the selection of appropriate starting materials dictates the efficiency, scalability, and overall viability of the manufacturing process.

This technical guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, focusing on the critical starting materials required for each route. We will explore two principal pathways: Reductive Amination and N-Alkylation. The discussion will delve into the rationale behind the selection of precursors, detailed experimental protocols, and a comparative analysis to guide researchers and process chemists in making informed decisions.

Chapter 1: Synthesis via Reductive Amination

The most direct and widely employed route to this compound is the reductive amination of a carbonyl compound with a primary amine. This powerful C-N bond-forming reaction proceeds in two stages: the initial formation of an imine or iminium ion intermediate, followed by its immediate reduction to the target amine.[1][2][3] This one-pot approach is often favored for its operational simplicity and high yields.

Core Concept: The Reductive Amination Pathway

The reaction condenses 3-formylbenzonitrile with ethanolamine to form a transient imine, which is then reduced in situ by a selective hydride agent. The choice of reducing agent is critical; it must be reactive enough to reduce the C=N double bond of the imine but mild enough to avoid significant reduction of the starting aldehyde or the nitrile functionality.[2][3]

Figure 1: General workflow for the reductive amination synthesis route.

Starting Material 1: 3-Formylbenzonitrile (3-Cyanobenzaldehyde)

3-Formylbenzonitrile is the cornerstone electrophile in this synthesis. It is a crystalline solid at room temperature, and its bifunctional nature—containing both an aldehyde and a nitrile—requires careful handling in subsequent reactions to ensure chemoselectivity.

Synthesis of 3-Formylbenzonitrile: While commercially available, understanding its preparation is crucial for process development. A reliable and high-yield method is the selective oxidation of 3-cyanobenzyl alcohol.[4][5] This approach avoids the harsh conditions or toxic reagents associated with older methods like the diazonium salt route or gas-phase oxidation.[6]

Experimental Protocol: Oxidation of 3-Cyanobenzyl Alcohol This protocol is adapted from a procedure utilizing an iron(II) bromide/TEMPO catalyst system, which offers excellent yield and selectivity.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanobenzyl alcohol (1.33 g, 10.0 mmol).

-

Addition of Reagents: To the flask, add 1,4-dioxane (30.0 mL), iron(II) bromide (0.11 g, 0.5 mmol), rac-Alanine-OH (0.09 g, 1.0 mmol), and TEMPO (0.16 g, 1.0 mmol).[4]

-

Oxygen Atmosphere: Purge the flask with oxygen (an oxygen-filled balloon is sufficient) to displace the air.

-

Reaction: Heat the mixture to reflux and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude material is purified by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford pure 3-formylbenzonitrile.

Starting Material 2: Ethanolamine (2-Aminoethanol)

Ethanolamine is a readily available, bifunctional liquid that acts as the nucleophile. It contains both a primary amine and a primary alcohol. The amine is significantly more nucleophilic than the alcohol and will selectively react with the aldehyde under neutral or slightly acidic conditions to form the imine.

Integrated Protocol: Reductive Amination

This procedure utilizes sodium triacetoxyborohydride (STAB), a mild and highly selective reducing agent for reductive aminations that tolerates a wide range of functional groups.[3]

-

Reaction Setup: To a solution of 3-formylbenzonitrile (1.31 g, 10 mmol) in 1,2-dichloroethane (40 mL), add ethanolamine (0.61 g, 10 mmol).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.

| Parameter | Reductive Amination | Reference |

| Key Reagents | 3-Formylbenzonitrile, Ethanolamine, NaBH(OAc)₃ | [3] |

| Solvent | Dichloromethane, 1,2-Dichloroethane | [3] |

| Temperature | Room Temperature | [3] |

| Advantages | One-pot procedure, high selectivity, mild conditions | [2] |

| Disadvantages | Cost of STAB can be a factor at large scale |

Chapter 2: Synthesis via N-Alkylation

An alternative synthetic strategy involves the formation of the C-N bond through the N-alkylation of a primary amine with an appropriate electrophile. This route begins with a different set of starting materials and offers an alternative pathway that can be advantageous under certain circumstances.

Core Concept: The N-Alkylation Pathway

This method involves the reaction of 3-(aminomethyl)benzonitrile, a primary amine, with a two-carbon electrophile containing a hydroxyl group or its precursor, such as 2-chloroethanol. The reaction is a standard nucleophilic substitution where the amine's lone pair attacks the electrophilic carbon.

Figure 2: General workflow for the N-alkylation synthesis route.

Starting Material 1: 3-(Aminomethyl)benzonitrile

3-(Aminomethyl)benzonitrile (CAS 10406-24-3) is the key nucleophile in this pathway.[7] It is a commercially available primary amine. For large-scale synthesis, its preparation typically involves the reduction of 3-cyanobenzyl azide, which itself can be synthesized from 3-cyanobenzyl bromide. This multi-step process underscores why the reductive amination route is often more direct. A common synthesis method for related aminobenzonitriles involves the dehydration of the corresponding aminobenzamide.[8]

Starting Material 2: 2-Chloroethanol

2-Chloroethanol serves as the electrophile. It is a bifunctional molecule where the chlorine atom provides a leaving group for nucleophilic substitution, and the hydroxyl group remains intact. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Integrated Protocol: N-Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)benzonitrile (1.32 g, 10 mmol) and potassium carbonate (K₂CO₃, 2.07 g, 15 mmol) in a polar aprotic solvent such as acetonitrile (50 mL).

-

Reagent Addition: Add 2-chloroethanol (0.89 g, 11 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir overnight (16 hours). Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and the potential di-alkylated byproduct.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is used as a heterogeneous base to scavenge the HCl produced. It is easily filtered off during workup.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the organic components and facilitates the Sₙ2 reaction.

-

Control of Over-alkylation: Using a slight excess of the primary amine or carefully controlling the stoichiometry of the alkylating agent can help minimize the formation of the tertiary amine byproduct, N,N-bis(2-hydroxyethyl)-3-(aminomethyl)benzonitrile.

Chapter 3: Comparative Analysis of Synthetic Routes

The choice between reductive amination and N-alkylation depends on factors such as starting material cost, operational complexity, and desired purity profile.

| Factor | Route 1: Reductive Amination | Route 2: N-Alkylation |

| Key Starting Materials | 3-Formylbenzonitrile, Ethanolamine | 3-(Aminomethyl)benzonitrile, 2-Chloroethanol |

| Atom Economy | High; primary byproduct is water. | Moderate; stoichiometric base salts are produced. |

| Selectivity | Generally very high for mono-alkylation.[2] | Risk of over-alkylation to form a tertiary amine. |

| Reaction Conditions | Very mild (often room temperature). | Requires heating (reflux). |

| Operational Steps | Often a one-pot synthesis. | Multi-step if starting amine is not available. |

| Scalability | Excellent; widely used in industry. | Good, but requires careful control of stoichiometry. |

Conclusion

For the synthesis of this compound, the reductive amination pathway starting from 3-formylbenzonitrile and ethanolamine represents the most efficient and robust strategy. Its mild reaction conditions, high selectivity, and one-pot nature make it ideal for both laboratory-scale synthesis and industrial production. The key to this process lies in the reliable sourcing or efficient synthesis of the 3-formylbenzonitrile precursor.

The N-alkylation route, while chemically valid, presents challenges related to the synthesis of 3-(aminomethyl)benzonitrile and the potential for over-alkylation. It remains a viable alternative, particularly if the primary amine starting material is readily available and cost-effective. Ultimately, the selection of starting materials is a critical decision that profoundly impacts the entire synthetic endeavor, from initial feasibility studies to final process optimization.

References

- Benchchem. Application Notes and Protocols for the Synthesis of 3-Cyanobenzaldehyde.

- Eureka | Patsnap. Synthesis method of 3-cyanobenzaldehyde.

- ChemicalBook. 3-Cyanobenzaldehyde synthesis.

- Google Patents. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.

- Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds.

- Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.

- ChemicalBook. 3-Aminobenzonitrile synthesis.

- Smolecule. 3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile.

- Google Patents. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.

- RSC Publishing. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations.

- IUCr. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}.

- YouTube. Synthesis of Benzonitrile.

- Santa Cruz Biotechnology. 3-(aminomethyl)benzonitrile | CAS 10406-24-3.

- BLDpharm. 1141474-62-5|3-(((2-Hydroxyethyl)(methyl)amino)methyl)benzonitrile.

- ChemicalBook. 3-{[(2-hydroxyethyl)amino]methyl}benzonitrile | 1039834-76-8.

- Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination.

- NIH National Library of Medicine. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.

- Master Organic Chemistry. Reductive Amination, and How It Works.

- RSC Publishing. Alkylation of chiral 2-(aminomethyl)oxazolines.

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

- Harvard University. C–N Bond-Forming Reactions: Reductive Amination.

- ResearchGate. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Cyanobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis method of 3-cyanobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 7. scbt.com [scbt.com]

- 8. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile

This guide provides a comprehensive technical analysis of the reactivity of the nitrile group in 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and mechanistic pathways governing the transformations of this multifaceted molecule.

Introduction: Structural Features and Predicted Reactivity

This compound is a unique molecule presenting a confluence of reactive functional groups: a nitrile, a secondary benzylic amine, and a primary alcohol. The reactivity of the nitrile group is intricately modulated by the electronic and steric influence of the 3-(((2-hydroxyethyl)amino)methyl) substituent.

The nitrile group itself is a potent electron-withdrawing group through both inductive and resonance effects, rendering the nitrile carbon electrophilic. The substituent at the meta position, a (((2-Hydroxyethyl)amino)methyl) group, is not directly conjugated with the nitrile. Its influence is primarily inductive. The methylene linker isolates the amino and hydroxyl groups from the aromatic ring, meaning their electronic effects on the nitrile are transmitted through sigma bonds. The amino group is electron-donating, which can slightly decrease the electrophilicity of the nitrile carbon. However, under acidic conditions, protonation of the amine would transform it into an electron-withdrawing ammonium group, thereby enhancing the nitrile's reactivity towards nucleophiles.

The presence of the nucleophilic amino and hydroxyl groups in the same molecule opens the possibility of intramolecular reactions, a critical consideration in designing synthetic transformations.

Spectroscopic Characterization

Understanding the baseline spectroscopic signature of this compound is crucial for monitoring reaction progress and characterizing products.

Infrared (IR) Spectroscopy

The IR spectrum provides clear markers for the key functional groups. A sharp, intense absorption band around 2230 cm⁻¹ is characteristic of the nitrile (-C≡N) stretch.[1] The presence of the hydroxyl group will be indicated by a broad O-H stretching band in the region of 3300-3500 cm⁻¹. The N-H stretch of the secondary amine will appear as a moderate band in a similar region, potentially overlapping with the O-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic protons will exhibit splitting patterns consistent with a 1,3-disubstituted benzene ring. The benzylic protons will appear as a singlet, and the two methylene groups of the hydroxyethyl moiety will show distinct multiplets. The hydroxyl and amine protons are often broad and may be exchangeable with D₂O.

¹³C NMR: The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the aromatic ring will show distinct signals, and the aliphatic carbons of the substituent will be found in the upfield region of the spectrum.

A comparative analysis of NMR data for various substituted benzonitriles can provide valuable insights into the electronic environment of the molecule.[2]

Key Reactions of the Nitrile Group

The nitrile group in this compound can undergo a variety of transformations, offering pathways to diverse molecular architectures.

Hydrolysis to Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be achieved under acidic or basic conditions.[3][4] The reaction proceeds through an amide intermediate.[5]

Mechanistic Considerations:

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of water.[5] For meta-substituted benzonitriles, the rate of hydrolysis can be influenced by the electronic nature of the substituent. In concentrated sulfuric acid, electron-withdrawing groups accelerate the rate-determining nucleophilic attack.[6] Given that the protonated form of the (((2-Hydroxyethyl)amino)methyl) substituent would be electron-withdrawing, acid-catalyzed hydrolysis is expected to be efficient.

Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon.[7]

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 1:1 mixture of concentrated sulfuric acid and water.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The carboxylic acid product may precipitate.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization.

Reduction to Primary Amine

The reduction of nitriles to primary amines is a valuable synthetic transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[8][9]

Mechanistic Considerations:

The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon aqueous work-up, yields the primary amine.[10]

Experimental Protocol: Reduction with LiAlH₄

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Work-up: Filter the resulting precipitate through a pad of celite and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The crude amine can be purified by column chromatography on silica gel.

1,3-Dipolar Cycloaddition

Nitriles can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. A common example is the reaction with nitrile oxides to form 1,2,4-oxadiazoles.[11]

Mechanistic Considerations:

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 1,3-dipole (e.g., a nitrile oxide) reacts with the nitrile (the dipolarophile) to form a five-membered heterocyclic ring. The regioselectivity of the reaction is governed by frontier molecular orbital (FMO) theory.[12]

Experimental Protocol: Cycloaddition with a Nitrile Oxide

-

Generation of Nitrile Oxide: The nitrile oxide can be generated in situ from the corresponding oxime by oxidation with an agent like sodium hypochlorite or from a hydroximoyl chloride by treatment with a base.

-

Reaction: In a suitable solvent, combine this compound (1.0 eq.) with the precursor to the nitrile oxide (e.g., benzaldoxime, 1.2 eq.).

-

Initiation: Add the oxidizing agent or base dropwise at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Once the reaction is complete, quench any remaining oxidizing agent and extract the product with an organic solvent.

-

Purification: The crude product can be purified by column chromatography.

Potential for Intramolecular Reactions

The presence of the hydroxyl and amino groups in the side chain introduces the possibility of intramolecular reactions with the nitrile group, particularly under conditions that promote nucleophilic attack.

Intramolecular Cyclization

Under certain conditions, the hydroxyl or amino group could potentially attack the nitrile carbon, leading to the formation of a cyclic iminoether or amidine, respectively. While the six-membered ring that would form from the attack of the amine is plausible, the eight-membered ring from the hydroxyl attack is less likely. Acid or base catalysis could promote such cyclizations. It is crucial to consider these potential side reactions when planning syntheses involving this molecule.[13]

Summary of Reactivity and Synthetic Potential

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other groups. The (((2-Hydroxyethyl)amino)methyl) substituent, while not directly conjugated, influences the reactivity of the nitrile through inductive effects and can participate in reactions itself.

| Reaction | Reagents | Product | Key Considerations |

| Hydrolysis | H₂SO₄/H₂O or NaOH/H₂O | Carboxylic Acid | Amide intermediate; potential for side reactions of the amino/hydroxyl groups. |

| Reduction | LiAlH₄/THF | Primary Amine | Powerful, non-selective reducing agent; requires anhydrous conditions. |

| Cycloaddition | R-CNO | 1,2,4-Oxadiazole | Regioselectivity is a key factor; requires in situ generation of the nitrile oxide. |

| Intramolecular Cyclization | Acid or Base | Cyclic Iminoether/Amidine | Potential side reaction, especially under harsh conditions. |

This in-depth guide provides a foundational understanding of the reactivity of the nitrile group in this compound. By carefully considering the interplay of the functional groups and selecting appropriate reaction conditions, researchers can effectively utilize this molecule as a versatile building block in the synthesis of complex targets.

References

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Journal of Theoretical and Computational Chemistry. Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. [Link]

-

NCERT. Amines. [Link]

-

Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

-

RSC Publishing. Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials. [Link]

-

ACS Publications. Synthesis of Aryl Amine Derivatives from Benzyl Nitriles via Electrocyclization of in Situ Generated N-Silyl Ketene Imines. [Link]

-

Chemistry Steps. Reactions of Nitriles. [Link]

-

National Institutes of Health. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

-

ResearchGate. A Simple Synthesis of Anilines by LiAlH4/TiCl4 Reduction of Aromatic Nitro Compounds. [Link]

-

Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]

-

ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

Journal of Chemistry and Technologies. Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. [Link]

-

Chemistry LibreTexts. Reactivity of Nitriles. [Link]

-

Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Link]

-

Pearson. The reaction of a nitrile with an alcohol in the presence of a st... [Link]

-

Oriental Journal of Chemistry. 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5- disubstitute. [Link]

-

YouTube. Base Hydrolysis of Benzonitrile. [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. [Link]

-

Organic Chemistry Portal. Benzylamines. [Link]

-

Jordan Journal of Chemistry. View of Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. [Link]

-

De Gruyter. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. [Link]

-

ACS Publications. 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. [Link]

- Journal of Qassim University for Science.

-

National Institutes of Health. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. [Link]

-

Chemical Science Review and Letters. 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). [Link]

-

ResearchGate. Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. [Link]

-

National Institutes of Health. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

-

National Institutes of Health. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. [Link]

-

National Institutes of Health. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... [Link]

-

MDPI. N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. [Link]

-

ResearchGate. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. [Link]

-

RSC Publishing. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. [Link]

-

ResearchGate. Intramolecular Nitrile Oxide—Alkene Cycloaddition of Sugar Derivatives with Unmasked Hydroxyl Group(s). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. View of Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. ncert.nic.in [ncert.nic.in]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 12. chesci.com [chesci.com]

- 13. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

The Hydroxyethyl Group in 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile: A Strategic Element in Molecular Design

An In-Depth Technical Guide

Abstract

The functionalization of pharmacologically active scaffolds is a cornerstone of modern drug discovery. The strategic introduction of specific moieties can profoundly alter a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This technical guide provides an in-depth analysis of the role of the 2-hydroxyethyl group as a substituent on the aminomethyl linker of a benzonitrile core, specifically in the context of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile. We will dissect the multifaceted contributions of this group, from enhancing aqueous solubility and enabling critical hydrogen bond interactions to providing a potential site for metabolic modification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the subtle yet powerful influence of the hydroxyethyl group in molecular design.

Introduction: Deconstructing the Molecule

The compound this compound is a trifunctional molecule, with each component contributing distinct characteristics. The benzonitrile moiety serves as a metabolically stable and versatile scaffold, often found in compounds targeting a range of biological pathways.[1][2] The central aminomethyl linker provides a flexible spacer and a basic nitrogen atom, which is often protonated at physiological pH.

However, it is the terminal hydroxyethyl group (-CH₂CH₂OH) that is the focus of this guide. Its inclusion is rarely arbitrary; it is a deliberate design choice intended to impart specific, desirable properties to the parent molecule. Understanding the influence of this group is critical for predicting the compound's behavior, both in vitro and in vivo.

The Physicochemical Impact of the Hydroxyethyl Moiety

The hydroxyl (-OH) group is one of the most powerful functional groups for modulating a molecule's physical properties.[3] Its presence at the terminus of an ethyl chain introduces a potent combination of polarity and hydrogen bonding capability.

Solubility and Polarity

The primary role of a terminal hydroxyl group is often to increase aqueous solubility.[4] The oxygen-hydrogen bond is highly polarized, making the hydroxyl group hydrophilic, or "water-loving." This allows the molecule to interact favorably with water, disrupting the crystal lattice in its solid state and improving its concentration in aqueous media, a critical factor for oral bioavailability and formulation.

Hydrogen Bonding Capacity

The hydroxyl group is a versatile hydrogen bond participant, capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[3][4] This dual nature is a key driver of its influence:

-

Pharmacodynamic Interactions: In a biological context, this allows the moiety to form specific, directional interactions with amino acid residues (e.g., serine, threonine, aspartate, glutamate) in a protein's binding pocket.[5] Such interactions can be critical for affinity and selectivity.

-

Pharmacokinetic Profile: Hydrogen bonding capacity influences properties like membrane permeability. While enhancing solubility, an excess of hydrogen bond donors can impede passive diffusion across the lipid bilayers of cell membranes, a classic consideration in drug design.

Experimental Validation: A Framework for Investigation

To empirically determine the contribution of the hydroxyethyl group, a medicinal chemist would employ a systematic approach centered on the synthesis and evaluation of carefully designed analogues. This process provides a self-validating system where the function of the moiety is deduced from comparative data.

Analogue Synthesis Strategy

The core experimental logic involves comparing the parent compound with analogues where the hydroxyl group is removed or masked.

-

Compound 1 (Parent): this compound

-

Compound 2 (De-hydroxy Analogue): 3-(((Ethyl)amino)methyl)benzonitrile

-

Compound 3 (Masked Hydroxyl Analogue): 3-(((2-Methoxyethyl)amino)methyl)benzonitrile

The de-hydroxy analogue (2) directly probes the necessity of the oxygen atom, while the methoxy analogue (3) isolates the role of the hydroxyl as a hydrogen bond donor, as the ether oxygen can still act as an acceptor.

Protocol: Synthesis via Reductive Amination

A robust method for synthesizing the target compound and its analogues is reductive amination.

Objective: To synthesize this compound.

Materials:

-

3-Formylbenzonitrile

-

2-Aminoethanol

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-formylbenzonitrile (1.0 eq) in DCM, add 2-aminoethanol (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not reduce the starting aldehyde.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final compound.

-

Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

(This protocol can be adapted for analogues by substituting 2-aminoethanol with ethylamine or 2-methoxyethylamine).

Data Presentation: Physicochemical and Biological Comparison

The data gathered from these experiments should be summarized for clear comparison.

Table 1: Predicted Physicochemical Properties of Analogues

| Compound | Structure | Molecular Weight | cLogP (Predicted) | Aqueous Solubility (Predicted) | H-Bond Donors | H-Bond Acceptors |

| 1 (Parent) | This compound | 176.22 | 1.1 | Higher | 2 | 3 |

| 2 (De-hydroxy) | 3-(((Ethyl)amino)methyl)benzonitrile | 160.22 | 1.7 | Lower | 1 | 2 |

| 3 (Methoxy) | 3-(((2-Methoxyethyl)amino)methyl)benzonitrile | 190.25 | 1.4 | Intermediate | 1 | 3 |

Table 2: Hypothetical Biological Activity Data

| Compound | Target X Ki (nM) | Target Y IC50 (µM) | Rationale for Activity Change |

| 1 (Parent) | 50 | 1.2 | Optimal H-bonding with target X; good solubility for cell-based assay Y. |

| 2 (De-hydroxy) | >10,000 | 25.6 | Loss of critical H-bond interaction with target X; reduced solubility impacts assay Y. |

| 3 (Methoxy) | 850 | 5.8 | Loss of H-bond donor capability weakens binding to X; moderate solubility. |

Pharmacokinetic and Metabolic Considerations

The hydroxyethyl group is a known "metabolic handle." The primary alcohol is susceptible to oxidation by alcohol dehydrogenases and aldehyde dehydrogenases to ultimately form a carboxylic acid metabolite. It can also undergo Phase II metabolism via glucuronidation (by UGTs) or sulfation (by SULTs).

This metabolic liability can be either a drawback (leading to rapid clearance and short half-life) or an advantage (facilitating clearance and avoiding the accumulation of a parent drug). The rate and pathway of metabolism would need to be determined experimentally using liver microsomes or hepatocytes.

Conclusion

The hydroxyethyl group in this compound is far more than a simple appendage. It is a strategic functional group that profoundly influences the molecule's character. Its primary roles include:

-

Enhancing Aqueous Solubility: Crucial for formulation and bioavailability.

-

Providing Key Hydrogen Bonding Interactions: Essential for high-affinity binding to biological targets.

-

Modulating Pharmacokinetics: Influences membrane permeability and serves as a site for metabolic clearance.

Through a systematic process of analogue synthesis and comparative testing, researchers can precisely define these roles and leverage the hydroxyethyl group to fine-tune molecular properties, transforming a simple scaffold into a highly optimized chemical probe or drug candidate.

References

-

PubMed. Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines. [Link]

-

ACS Publications. From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

PubChem. 3-(2-Hydroxyethyl)benzonitrile. [Link]

-

Chegg. Understanding the Hydroxyl Functional Group: A Key Player in Organic Chemistry. [Link]

-

Britannica. Hydroxyl group. [Link]

-

RSC Publishing. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. [Link]

-

IUCr. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. [Link]

-

LibreTexts Chemistry. Functional Groups Names, Properties, and Reactions. [Link]

-

LinkedIn. 7-(OC-1): The role of hydroxyl (-OH) group in chemical compounds. [Link]

-

ScienceOpen. β-Blockers bearing hydroxyethylamine and hydroxyethylene as potential SARS-CoV-2 Mpro inhibitors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Understanding the Hydroxyl Functional Group: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 4. Hydroxyl group | Definition, Structure, & Facts | Britannica [britannica.com]

- 5. Synthesis, pharmacological evaluation, and σ1 receptor interaction analysis of hydroxyethyl substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(((2-Hydroxyethyl)amino)methyl)benzonitrile: A Technical Profile and Synthetic Overview for a Versatile Organic Building Block

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed technical profile of 3-(((2-Hydroxyethyl)amino)methyl)benzonitrile, a bifunctional organic molecule with significant potential as a versatile building block in medicinal chemistry and materials science. While specific applications in peer-reviewed literature are emerging, its unique combination of a reactive nitrile group, a secondary amine, and a primary alcohol offers a compelling scaffold for the synthesis of complex molecular architectures.

Molecular Overview and Physicochemical Properties

This compound (CAS Number: 1039834-76-8) is a substituted benzonitrile featuring a hydroxyethylamino methyl side chain at the meta-position. This strategic placement of functional groups allows for a diverse range of chemical transformations, making it an attractive starting material for library synthesis and lead optimization campaigns. The benzonitrile moiety itself is a known pharmacophore in various drug candidates, where the nitrile group can act as a bioisostere for other functional groups and participate in key binding interactions with biological targets[1][2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1039834-76-8 | ChemicalBook[3] |

| Molecular Formula | C₁₀H₁₂N₂O | ChemicalBook[3] |

| Molecular Weight | 176.22 g/mol | ChemicalBook[3] |

| IUPAC Name | This compound | Fluorochem |

Synthesis by Reductive Amination: A Self-Validating Protocol

The most logical and widely applicable synthetic route to this compound is the reductive amination of 3-formylbenzonitrile (also known as 3-cyanobenzaldehyde) with ethanolamine. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the target secondary amine. The choice of reducing agent is critical to ensure the selective reduction of the imine in the presence of the starting aldehyde.

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and broad functional group tolerance, which circumvents issues of over-alkylation often encountered in direct alkylation methods[4].

Causality Behind Experimental Choices

-

Choice of Aldehyde: 3-Formylbenzonitrile is the logical precursor, as the cyano group is a strong electron-withdrawing group, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the amine[5].

-

Choice of Amine: Ethanolamine provides the desired 2-hydroxyethylamino moiety.

-